molecular formula C11H14N4O B11039686 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

Cat. No.: B11039686
M. Wt: 218.26 g/mol
InChI Key: ANFLDPDPIGOERD-UHFFFAOYSA-N
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Description

2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions:

    Final Assembly: The ethanamine side chain is introduced through reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the ethanamine side chain, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring can interact with biological targets, disrupting essential processes in microorganisms.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The triazole ring is a common feature in many drugs, and modifications to this compound could lead to new treatments for various diseases.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or therapeutic effects. The exact pathways involved depend on the specific biological target and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but lacks the triazole ring, resulting in different biological activities.

    1,2,4-Triazole: The core triazole structure is present, but without the methoxyphenyl and ethanamine groups, it exhibits different properties.

    3-(3-Methoxyphenyl)-1H-1,2,4-triazole: Similar structure but lacks the ethanamine side chain.

Uniqueness

2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is unique due to the combination of the triazole ring, methoxyphenyl group, and ethanamine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C11H14N4O/c1-16-9-4-2-3-8(7-9)11-13-10(5-6-12)14-15-11/h2-4,7H,5-6,12H2,1H3,(H,13,14,15)

InChI Key

ANFLDPDPIGOERD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)CCN

Origin of Product

United States

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